4-(7-Isopropyl-3,5-dimethylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one
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Overview
Description
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[222]oct-5-en-2-yl]- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trimethoxy-7-oxabicyclo[4.1.0]heptane with butyl ketone under specific reaction conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
3-Methyl-3-buten-2-one:
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[222]oct-5-en-2-yl]- is unique due to its specific bicyclic structure and the presence of multiple functional groups
Properties
CAS No. |
84963-30-4 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(E)-4-(3,5-dimethyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C17H26O/c1-10(2)15-9-16-11(3)8-17(15)14(13(16)5)7-6-12(4)18/h6-8,10,13-17H,9H2,1-5H3/b7-6+ |
InChI Key |
AUQJNSWUHBMLGO-VOTSOKGWSA-N |
Isomeric SMILES |
CC1C2CC(C(C1/C=C/C(=O)C)C=C2C)C(C)C |
Canonical SMILES |
CC1C2CC(C(C1C=CC(=O)C)C=C2C)C(C)C |
Origin of Product |
United States |
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